BCN-PEG1-Val-Cit-PABC-OH
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Overview
Description
BCN-PEG1-Val-Cit-PABC-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . It is a click chemistry reagent and is widely used in the field of targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-PEG1-Val-Cit-PABC-OH is synthesized through a series of chemical reactions involving the coupling of various functional groups. The synthesis typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of cycloaddition reactions.
PEGylation: A single unit of polyethylene glycol (PEG) is attached to the BCN group.
Coupling with Val-Cit-PABC: The PEGylated BCN is then coupled with Val-Cit-PABC through peptide bond formation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in ADC synthesis .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG1-Val-Cit-PABC-OH undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the BCN group and azide-containing molecules.
Peptide Bond Formation: The coupling of Val-Cit-PABC with PEGylated BCN involves peptide bond formation.
Common Reagents and Conditions
Major Products Formed
The major product formed from these reactions is this compound itself, which is used as a linker in the synthesis of ADCs .
Scientific Research Applications
BCN-PEG1-Val-Cit-PABC-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
BCN-PEG1-Val-Cit-PABC-OH functions as a cleavable linker in ADCs. The mechanism involves the following steps:
Binding to Antibody: The BCN group undergoes SPAAC with azide-containing antibodies.
Cleavage by Cathepsin: The Val-Cit-PABC linker is cleaved by cathepsin enzymes within the lysosome, releasing the cytotoxic drug.
Drug Release: The cleavage of the linker releases the active drug, which then exerts its cytotoxic effects on the target cells.
Comparison with Similar Compounds
BCN-PEG1-Val-Cit-PABC-OH is unique due to its cleavable nature and the presence of a single PEG unit. Similar compounds include:
Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis.
Fmoc-Val-Cit-PABC-PNP: A linker used in antibody-drug conjugation.
Succinic Anhydride: A non-cleavable ADC linker.
This compound stands out due to its ability to undergo SPAAC and its specific cleavage by cathepsin enzymes, making it highly effective in targeted drug delivery .
Properties
Molecular Formula |
C34H50N6O8 |
---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[3-[[1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate |
InChI |
InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25-,26+,27?,28-,30?/m0/s1 |
InChI Key |
OSYNANIXGPEZED-HTSKXJMHSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 |
Origin of Product |
United States |
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